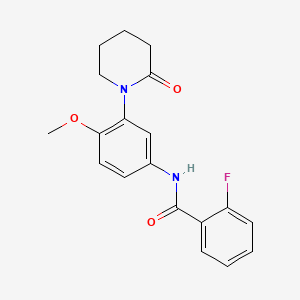

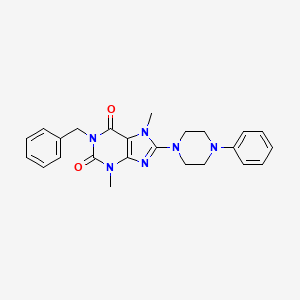

2-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide" is a fluorine-containing benzamide analog. Benzamide derivatives are known for their biological activities and have been studied for various applications, including imaging of receptor status in solid tumors using positron emission tomography (PET) . The presence of fluorine atoms in such compounds often enhances their properties for medical imaging due to the suitability of fluorine-18 for PET .

Synthesis Analysis

The synthesis of fluorine-containing benzamide analogs typically involves multi-step procedures. For instance, the synthesis of related compounds has been achieved through the displacement of mesylate precursors with [18F]fluoride . Although the specific synthesis of "2-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide" is not detailed in the provided papers, similar compounds have been synthesized using continuous flow processes with in-line IR analysis, which suggests that a similar approach could potentially be applied .

Molecular Structure Analysis

Structural investigations of benzamide derivatives, such as the analysis of crystal structures and the study of hydrogen bonding patterns, are crucial for understanding their chemical behavior and interactions . While the exact molecular structure analysis of the compound is not provided, related compounds have been analyzed using crystallography and Hirshfeld surface analysis to understand the contributions of atom-atom contacts and variations in crystal packing .

Chemical Reactions Analysis

Benzamide analogs can participate in various chemical reactions, including those that lead to the formation of fluorescent probes or radiolabeled compounds for imaging purposes . For example, benzoxazole and benzothiazole analogs have been prepared from benzazoles and used as fluorescent probes sensitive to pH and metal cations . Similarly, benzamide analogs have been radiolabeled for PET imaging . These studies suggest that "2-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide" could also be modified or used in reactions for imaging applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure, including the presence of fluorine atoms and substituents on the benzamide ring. The high acidity of the fluorophenol moiety in related compounds has been associated with high sensitivity to pH and selectivity in metal cation sensing . The fluorine atom also contributes to the high tumor uptake and favorable tumor/normal tissue ratios observed in biodistribution studies of fluorine-18-labeled benzamide analogs for PET imaging . These properties are likely to be relevant for "2-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide" as well, although specific data on this compound is not provided in the papers.

properties

IUPAC Name |

2-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-25-17-10-9-13(12-16(17)22-11-5-4-8-18(22)23)21-19(24)14-6-2-3-7-15(14)20/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPMYRDWIZJOIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B3019150.png)

![3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3019152.png)

![N-[1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B3019158.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide](/img/structure/B3019159.png)

![6-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]-3-methylpyrimidin-4-one](/img/structure/B3019162.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B3019164.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B3019171.png)